molecular formula C11H14N2S B2942557 [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile CAS No. 127483-68-5

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile

Cat. No. B2942557
CAS RN: 127483-68-5
M. Wt: 206.31
InChI Key: VEJZYNJKGCWYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile” is a chemical compound with the CAS number 127483-68-5 . It has a molecular weight of 206.31 and a molecular formula of C11H14N2S .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile has a wide range of potential applications in scientific research. It has been shown to be a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds. This compound has also been used as a catalyst in various biochemical reactions, including the reduction of nitro compounds and the formation of carbon-carbon bonds. Additionally, this compound has been used as an inhibitor in enzymatic reactions, such as the inhibition of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a neuroprotective effect, as well as a potential anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The use of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile in laboratory experiments has a number of advantages. For example, the compound is relatively easy to synthesize and is highly versatile, as it can be used as a reagent in organic synthesis, as a catalyst in various biochemical reactions, and as an inhibitor in enzymatic reactions. Additionally, this compound is relatively stable, and can be stored at room temperature for extended periods of time. However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound is not soluble in water, and therefore must be dissolved in an organic solvent before use.

Future Directions

The potential applications of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile are still being explored, and there are a number of potential future directions for research. For example, further research is needed to understand the mechanism of action of the compound and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential use of this compound as a catalyst in biochemical reactions and as an inhibitor in enzymatic reactions. Finally, further research is needed to explore the potential use of this compound in the synthesis of new compounds and to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile can be synthesized using a variety of methods, including the reaction of 4-amino-3,5-diethylphenol with sulfuric acid and formaldehyde. The reaction is typically carried out in anhydrous conditions at temperatures of up to 150°C. The reaction can be carried out in a variety of solvents, such as dichloromethane, and yields a white solid product. The product can then be purified by recrystallization or column chromatography.

properties

IUPAC Name

(4-amino-3,5-diethylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8-5-10(14-7-12)6-9(4-2)11(8)13/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJZYNJKGCWYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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